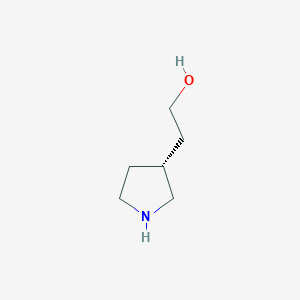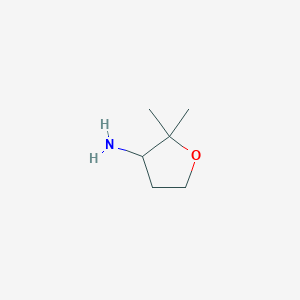
(3R)-3-Pyrrolidineethanol
Descripción general
Descripción
(3R)-3-Pyrrolidineethanol, also known as (R)-(-)-3-Pyrrolidineethanol, is a chiral compound that has gained significant attention in the field of organic chemistry due to its diverse applications. This compound is a colorless liquid that is soluble in water and ethanol. It has a molecular weight of 115.17 g/mol and a boiling point of 214-216°C.
Mecanismo De Acción
The mechanism of action of (3R)-3-Pyrrolidineethanol is not well understood. However, it is believed to act as a chiral auxiliary in various chemical reactions. It can also act as a chiral ligand in asymmetric catalysis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (3R)-3-Pyrrolidineethanol. However, it has been reported to exhibit antifungal and antibacterial activity. It has also been shown to have a positive effect on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (3R)-3-Pyrrolidineethanol in lab experiments is its high enantiomeric purity. This makes it an ideal chiral building block for synthesizing biologically active compounds. However, its high cost and limited availability can be a limitation for some researchers.
Direcciones Futuras
There are several future directions that can be explored using (3R)-3-Pyrrolidineethanol. Some of these include:
1. The development of new synthetic methodologies for (3R)-3-Pyrrolidineethanol.
2. The synthesis of new chiral ligands and catalysts using (3R)-3-Pyrrolidineethanol as a building block.
3. The exploration of the biological activity of (3R)-3-Pyrrolidineethanol and its derivatives.
4. The use of (3R)-3-Pyrrolidineethanol in drug discovery and development.
In conclusion, (3R)-3-Pyrrolidineethanol is a versatile chiral compound that has numerous applications in scientific research. Its high enantiomeric purity makes it an ideal building block for synthesizing biologically active compounds. Further research is required to fully understand its mechanism of action and explore its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
(3R)-3-Pyrrolidineethanol has been extensively used in scientific research due to its unique properties. It is a versatile chiral building block that can be used to synthesize a wide range of biologically active compounds. Its applications include the synthesis of chiral ligands, catalysts, and pharmaceuticals.
Propiedades
IUPAC Name |
2-[(3R)-pyrrolidin-3-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-4-2-6-1-3-7-5-6/h6-8H,1-5H2/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLLPCWCPIQPL-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-Pyrrolidineethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B3233034.png)


![3-Methylbenzo[d]isothiazole-5-carboxylic acid](/img/structure/B3233051.png)
![6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B3233057.png)
![3,6-Dichloropyrido[2,3-b]pyrazine](/img/structure/B3233061.png)
![1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B3233064.png)

![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne](/img/structure/B3233071.png)

![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide](/img/structure/B3233107.png)
